

Check Availability & Pricing

# <sup>57</sup>Ni Decay Properties for Medical Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the nuclear decay properties of Nickel-57 (57Ni) and evaluates its potential as a radionuclide for Positron Emission Tomography (PET) imaging. While not a commonly utilized isotope in clinical or preclinical PET, a thorough understanding of its decay characteristics is essential for assessing its feasibility and for the broader landscape of radiopharmaceutical development. This document details the decay scheme of 57Ni, including its half-life, decay modes, and the energies and intensities of its emitted radiations. Furthermore, it outlines generalized experimental protocols for the production of metallic radionuclides and their subsequent use in the synthesis of radiopharmaceuticals. The guide concludes with a comparative analysis of 57Ni against established PET isotopes, offering a critical perspective on its potential and limitations in the field of medical imaging.

### Introduction to Radionuclides in Medical Imaging

Nuclear medicine leverages the unique properties of radioactive isotopes (radionuclides) for both diagnostic and therapeutic applications. In diagnostic imaging, particularly PET, radionuclides that decay via positron emission are of central importance. These positron-emitting isotopes are incorporated into biologically active molecules, known as radiopharmaceuticals or radiotracers, which are then administered to the patient. The subsequent localization of these radiotracers to specific tissues or cellular receptors allows for



the non-invasive visualization and quantification of physiological and pathological processes at the molecular level.

The choice of a radionuclide for PET imaging is dictated by a combination of its physical and chemical properties. Key considerations include a half-life that is long enough to allow for synthesis and imaging but short enough to minimize the radiation dose to the patient, a high positron emission branching ratio, and positron energy that balances spatial resolution with tissue penetration. Additionally, the co-emission of gamma rays can impact image quality and radiation dosimetry.

This guide focuses on the decay properties of <sup>57</sup>Ni, an isotope of nickel, to provide a foundational understanding for researchers who may consider it or similar non-standard radionuclides for novel imaging applications.

# Decay Properties of <sup>57</sup>Ni

Nickel-57 decays with a half-life of approximately 35.6 hours to its stable daughter nuclide, Cobalt-57 ( $^{57}$ Co). Its decay proceeds through two primary modes: electron capture (EC) and positron emission ( $\beta$ +). The Q-value for this decay is approximately 3264 keV.

#### **Quantitative Decay Data**

The following table summarizes the key decay characteristics of <sup>57</sup>Ni.



| Property                       | Value                                         |  |
|--------------------------------|-----------------------------------------------|--|
| Half-life (T <sub>1/2</sub> )  | 35.60 (6) hours                               |  |
| Decay Modes                    | Electron Capture (EC), Positron Emission (β+) |  |
| Q-value (EC)                   | 3264.2 (26) keV                               |  |
| Positron Emission (β+)         |                                               |  |
| Branching Ratio                | ~43.4%                                        |  |
| Max. Positron Energy (Εβ+max)  | ~835 keV                                      |  |
| Mean Positron Energy (Eβ+mean) | ~340 keV                                      |  |
| Gamma Ray Emissions            |                                               |  |
| Energy (keV)                   | Intensity (%)                                 |  |
| 127.1                          | 13.5                                          |  |
| 1377.6                         | 81.6                                          |  |
| 1757.6                         | 11.3                                          |  |
| 1919.6                         | 13.5                                          |  |
| 511.0 (Annihilation)           | 86.8                                          |  |

Data compiled from various nuclear data sources. The intensities of gamma rays are given per 100 decays.

# <sup>57</sup>Ni Decay Scheme

The decay of <sup>57</sup>Ni to <sup>57</sup>Co results in the population of several excited states of the daughter nucleus, which then de-excite by emitting gamma rays of characteristic energies. The positron emission is a key feature for its potential use in PET imaging.





Click to download full resolution via product page

Caption: A simplified decay scheme of <sup>57</sup>Ni to <sup>57</sup>Co, highlighting the major positron emission branches and subsequent gamma-ray emissions.

# **Potential for PET Imaging: A Comparative Analysis**

The suitability of a radionuclide for PET imaging is determined by several key properties. Here, we compare <sup>57</sup>Ni to some commonly used PET isotopes.

| Radionuclide     | Half-life | Positron<br>Branching<br>Ratio (%) | Max. Positron<br>Energy (MeV) | Key Gamma<br>Emissions<br>(keV) (besides<br>511) |
|------------------|-----------|------------------------------------|-------------------------------|--------------------------------------------------|
| <sup>57</sup> Ni | 35.6 h    | ~43.4                              | ~0.835                        | 127, 1378, 1758,<br>1920                         |
| <sup>18</sup> F  | 109.8 min | 96.7                               | 0.634                         | None                                             |
| <sup>68</sup> Ga | 67.7 min  | 89.1                               | 1.899                         | 1077                                             |
| <sup>89</sup> Zr | 78.4 h    | 22.7                               | 0.902                         | 909                                              |
| <sup>64</sup> Cu | 12.7 h    | 17.6                               | 0.653                         | 1346                                             |

Analysis of <sup>57</sup>Ni's Properties for PET:



- Half-life: The 35.6-hour half-life of <sup>57</sup>Ni is advantageous for imaging slow biological processes and allows for centralized production and distribution. It is comparable to <sup>89</sup>Zr, which is used for antibody imaging.
- Positron Branching Ratio: A branching ratio of approximately 43.4% is moderate. While lower than the ideal near-100% of <sup>18</sup>F, it is higher than that of <sup>89</sup>Zr and <sup>64</sup>Cu, suggesting a reasonable yield of PET-detectable events.
- Positron Energy: The maximum positron energy of ~0.835 MeV is in a favorable range, comparable to that of <sup>89</sup>Zr and higher than <sup>18</sup>F and <sup>64</sup>Cu. This energy affects the spatial resolution of the resulting PET image, with lower energies generally being preferable.
- Co-emitted Gamma Rays: <sup>57</sup>Ni emits several high-energy gamma rays in coincidence with positron emission. These prompt gammas can lead to increased random and scattered coincidences in the PET scanner, potentially degrading image quality and increasing the radiation dose to the patient. This is a significant drawback compared to an isotope like <sup>18</sup>F, which has no prompt gamma emissions.

# **Experimental Protocols (Generalized)**

As there is a lack of specific literature on the use of <sup>57</sup>Ni in medical imaging, the following sections describe generalized experimental protocols for the production of a metallic radionuclide and the synthesis of a radiopharmaceutical. These workflows would be applicable to the development of a <sup>57</sup>Ni-based imaging agent.

#### **Radionuclide Production and Purification**

The production of <sup>57</sup>Ni would likely be achieved via charged-particle bombardment of a suitable target in a cyclotron. A common reaction for producing neutron-deficient nickel isotopes is the proton bombardment of natural or enriched nickel targets.

Example Production Reaction: <sup>58</sup>Ni(p, pn)<sup>57</sup>Ni or <sup>58</sup>Ni(p, 2n)<sup>57</sup>Cu -> <sup>57</sup>Ni

Generalized Workflow:

 Target Preparation: A thin layer of enriched <sup>58</sup>Ni is electroplated onto a high-purity backing material (e.g., silver or copper).







- Irradiation: The target is bombarded with a proton beam of a specific energy and current in a medical cyclotron for a predetermined duration to maximize <sup>57</sup>Ni yield while minimizing impurities.
- Target Dissolution: After a cooling period to allow for the decay of short-lived contaminants, the irradiated target is dissolved in a strong acid (e.g., nitric acid).
- Radiochemical Separation: The <sup>57</sup>Ni is separated from the target material and other radionuclidic impurities using techniques such as ion-exchange chromatography or solvent extraction. The choice of method depends on the specific chemical properties of the elements involved.
- Quality Control: The final <sup>57</sup>Ni solution is tested for radionuclidic purity (using gamma spectroscopy), radiochemical purity, and chemical purity (e.g., using ICP-MS to quantify trace metal contaminants).





Click to download full resolution via product page

Caption: A generalized experimental workflow for the production and purification of a metallic radionuclide.

#### **Radiopharmaceutical Synthesis**

The purified <sup>57</sup>Ni, in the form of a salt (e.g., <sup>57</sup>NiCl<sub>2</sub>), would then be used to label a targeting molecule. This typically involves the use of a bifunctional chelator, a molecule that can strongly bind the metallic radionuclide on one end and be covalently attached to the targeting biomolecule (e.g., a peptide, antibody, or small molecule) on the other.



#### Generalized Protocol:

- Conjugation: The targeting molecule is first conjugated to the bifunctional chelator (e.g., DOTA, NOTA).
- Radiolabeling: The purified <sup>57</sup>NiCl<sub>2</sub> solution is added to the chelator-conjugated targeting molecule in a suitable buffer. The pH and temperature are optimized to facilitate efficient chelation.
- Purification: The resulting <sup>57</sup>Ni-labeled radiopharmaceutical is purified from unchelated <sup>57</sup>Ni and other reactants, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
- Final Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) and sterilized by filtration.
- Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity (to determine the percentage of <sup>57</sup>Ni successfully attached to the targeting molecule), sterility, and pyrogenicity.

#### Conclusion

Nickel-57 possesses several decay properties that, on the surface, suggest potential for PET imaging, most notably its suitable half-life for imaging slow biological processes. However, its moderate positron branching ratio and, more significantly, the presence of multiple high-energy prompt gamma rays, present considerable challenges for high-quality PET imaging. These coemitted gammas can degrade image resolution and increase the radiation burden on the patient, making other radionuclides like <sup>18</sup>F, <sup>68</sup>Ga, and even <sup>89</sup>Zr more favorable candidates for most applications.

While the direct application of <sup>57</sup>Ni in medical imaging has not been established in the literature, this in-depth analysis of its decay properties provides a valuable framework for researchers. It underscores the critical importance of a holistic evaluation of a radionuclide's decay scheme when considering its potential for the development of novel radiopharmaceuticals. Future research into advanced detector technologies and image reconstruction algorithms could potentially mitigate the challenges posed by complex decay







schemes, but for now, <sup>57</sup>Ni remains a theoretically interesting but practically challenging isotope for PET imaging.

• To cite this document: BenchChem. [57Ni Decay Properties for Medical Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191946#ni-decay-properties-for-medical-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com